8(17),13-Labdadien-15,16-olide

Descripción general

Descripción

8(17),13-Labdadien-15,16-olide is a naturally occurring diterpenoid lactone. This compound is found in various plants, including the leaves of Eucalyptus globulus and the roots of Salvia miltiorrhiza. It has attracted significant attention due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 8(17),13-Labdadien-15,16-olide can be synthesized through microbial systems, such as Streptomyces species. The compound is also isolated from the rhizoma of Alpinia chinensis. The synthesis involves the use of specific catalysts and reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, followed by purification processes. The compound is often isolated using column chromatography techniques, including silica gel, Sephadex LH-20, and ODS column chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 8(17),13-Labdadien-15,16-olide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Sources

8(17),13-Labdadien-15,16-olide is primarily derived from plant sources such as Hedychium coronarium and Wurfbainia villosa, which are known for their rich phytochemical profiles. The molecular formula of this compound is with a molecular weight of 302.5 g/mol . Its classification falls under the category of lipids and lipid-like molecules, specifically terpene lactones .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. For instance, a study on diterpenoids reported that compounds similar to labdadienolides exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Diterpenoids Similar to this compound

| Compound Name | Source | Tested Microorganism | Activity | References |

|---|---|---|---|---|

| This compound | Hedychium coronarium | E. coli, S. aureus | ZOI: 20 mm (5 μg/ml) | |

| Other Diterpenoids | Various | B. subtilis, M. luteus | MIC: 25 μg/ml |

Antidiabetic Effects

Another significant application of this compound is in the management of diabetes. A study focusing on the flower extracts of Phlogacanthus thyrsiflorus demonstrated that this compound exhibits antidiabetic properties through modulation of glucose metabolism . This highlights its potential as a natural therapeutic agent for diabetes management.

Agricultural Applications

The compound has also been investigated for its insecticidal properties. Research indicates that certain labdadienolides possess mosquitocidal activity against larvae of Aedes aegypti, suggesting potential use in agricultural pest control . This dual functionality—both as an antimicrobial agent and an insecticide—positions this compound as a valuable compound in sustainable agriculture.

Case Studies

- Antimicrobial Efficacy : In a comparative study on various natural products, this compound was shown to inhibit bacterial growth effectively. The study emphasized the need for further exploration into its mechanisms of action and potential for drug development .

- Antidiabetic Research : A detailed investigation into the effects of extracts from Phlogacanthus thyrsiflorus revealed that labdadienolides could lower blood sugar levels in diabetic models, suggesting their utility in developing herbal medicines for diabetes management .

- Insecticidal Activity : Laboratory tests confirmed that extracts containing this compound significantly reduced mosquito larvae populations, indicating its potential role in integrated pest management strategies .

Mecanismo De Acción

The mechanism of action of 8(17),13-Labdadien-15,16-olide involves the inhibition of several enzymes involved in the inflammatory response. It binds to and inhibits the activity of proteins such as Bcl-2 and NF-κB, which are involved in tumor cell growth. This inhibition leads to reduced inflammation and potential anti-cancer effects.

Comparación Con Compuestos Similares

- Chinensine B

- Vitexilactone

- 12-Hydroxy-8(17),13-labdadien-16,15-olide

- Villosin

- Galanolactone

- Isocoronarin D

- Coronarin D

- Coronarin D methyl ether

- Coronarin D ethyl ether

Uniqueness: 8(17),13-Labdadien-15,16-olide is unique due to its specific molecular structure and its ability to inhibit multiple enzymes involved in inflammation and cancer pathways. This makes it a valuable compound for further research and potential therapeutic applications.

Actividad Biológica

Overview

8(17),13-Labdadien-15,16-olide is a naturally occurring diterpenoid lactone, primarily sourced from various plants, including Eucalyptus globulus and Salvia miltiorrhiza. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 302.45 g/mol. Its structure includes a unique lactone ring that contributes to its biological activity.

Research indicates that this compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .

- Cell Signaling Pathways : The compound interacts with proteins like Bcl-2 and NF-κB, which play critical roles in cell growth and apoptosis, suggesting potential anti-cancer properties .

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various studies:

- In Vitro Studies : In macrophage cell lines, the compound reduced the production of pro-inflammatory cytokines and inhibited the activation of NF-κB .

- Animal Models : In rodent models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical symptoms .

Anti-cancer Potential

The compound's ability to inhibit tumor growth has been explored:

- Cell Line Studies : Research has shown that this compound can induce apoptosis in cancer cell lines by modulating apoptotic pathways .

- Mechanistic Insights : Its interaction with Bcl-2 suggests it may promote apoptosis in cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Anti-inflammatory Activity | Anti-cancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | COX-2 inhibition, Bcl-2 modulation |

| Chinensine B | Moderate | No | Unknown |

| Vitexilactone | Yes | Moderate | COX inhibition |

| Galanolactone | Yes | Yes | NF-kB inhibition |

Case Studies and Research Findings

- Study on Antidiabetic Effects : A study highlighted the presence of this compound in the dichloromethane extract of Phlogacanthus thyrsiflorus flowers. The extract showed significant reductions in fasting serum glucose levels in diabetic rat models, suggesting potential antidiabetic properties linked to this compound .

- Platelet Activating Factor (PAF) Inhibition : Research on related labdane-type diterpenes indicates that structural modifications can enhance PAF receptor binding inhibitory activity. This suggests that derivatives of this compound may also exhibit similar properties .

- Toxicological Studies : Toxicological assessments have indicated that while this compound exhibits therapeutic benefits, further studies are needed to evaluate its safety profile for long-term use .

Propiedades

IUPAC Name |

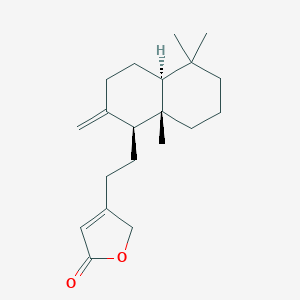

3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-14-6-9-17-19(2,3)10-5-11-20(17,4)16(14)8-7-15-12-18(21)22-13-15/h12,16-17H,1,5-11,13H2,2-4H3/t16-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXYUBRFOACSMM-ABSDTBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC3=CC(=O)OC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CCC3=CC(=O)OC3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the presence of 8(17),13-Labdadien-15,16-olide in Phlogacanthus thyrsiflorus Nees and its potential relevance to the plant's observed bioactivity?

A1: Research indicates the presence of this compound in the dichloromethane extract of Phlogacanthus thyrsiflorus Nees flowers for the first time []. While its specific role in this plant remains unelucidated, the study highlights that the ethanolic extract of these flowers demonstrated a significant reduction in fasting serum glucose levels in a diabetic rat model []. This finding suggests potential antidiabetic properties associated with the flower extracts. Further investigation is necessary to determine if this compound contributes to this observed activity and to understand its potential mechanisms of action.

Q2: Has this compound been identified in other plant species or sources? Could this information provide insights into its potential bioactivity?

A2: Yes, this compound has been previously identified in Andrographis paniculata, a plant used in traditional Chinese medicine []. This plant is a component of the Fukeqianjin formula, a traditional remedy. While the specific activity of this compound isn't detailed within the context of this formula, understanding the potential applications and bioactivities attributed to Andrographis paniculata in traditional medicine might offer valuable insights for further research on this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.